Thiomarinol A Exhibits >100-Fold Greater Potency Than Mupirocin Against MRSA
Against mupirocin-sensitive MRSA strain COL, Thiomarinol A demonstrates an MIC of 0.002 μM, compared to 0.25 μM for mupirocin, representing a 125-fold improvement in potency [1]. This potency advantage is conserved across multiple MRSA genetic backgrounds, including LLMR strains harboring IleRS mutations (MIC 0.04-0.08 μM for Thiomarinol A versus 100 μM for mupirocin) [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.002 μM (MRSA COL) |
| Comparator Or Baseline | Mupirocin: MIC = 0.25 μM (MRSA COL) |
| Quantified Difference | 125-fold lower MIC (greater potency) |
| Conditions | MRSA strain COL (mupirocin-sensitive) in standard MIC assay |
Why This Matters
This quantitative potency differential enables researchers to achieve effective bacterial growth inhibition at substantially lower compound concentrations, reducing potential off-target effects and allowing more sensitive detection in high-throughput screening formats.
- [1] Johnson RA, Chan AN, Ward RD, McGlade CA, Hatfield BM, Peters JM, Li B. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol. J Am Chem Soc. 2021;143(31):12003-12013. Table 1. View Source
- [2] Johnson RA, Chan AN, Ward RD, McGlade CA, Hatfield BM, Peters JM, Li B. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol. J Am Chem Soc. 2021;143(31):12003-12013. Supporting Information. View Source
